molecular formula C10H14N2O4S B6635463 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

Cat. No. B6635463
M. Wt: 258.30 g/mol
InChI Key: QFGREWREIFOXOL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells and other immune cells. By inhibiting BTK, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one blocks the activation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the production of inflammatory cytokines in immune cells. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has shown efficacy in preclinical models of various cancers and autoimmune diseases, indicating its potential as a broad-spectrum therapeutic agent. However, one limitation of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is its relatively low solubility in water, which may pose challenges for formulation and delivery in clinical settings.

Future Directions

There are several future directions for research on 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. Firstly, further preclinical studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Secondly, clinical trials are needed to evaluate the safety and efficacy of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one in human patients with various cancers and autoimmune diseases. Thirdly, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. Finally, the development of novel formulations or delivery systems may improve the solubility and bioavailability of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one in clinical settings.
Conclusion:
In conclusion, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one is a promising small molecule inhibitor that has shown efficacy in preclinical models of various cancers and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic properties make it an attractive candidate for further development. However, further research is needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one involves the reaction of 4-chloro-3-nitropyridine with 2-(hydroxymethyl)pyrrolidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium sulfite to form 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has been extensively studied in preclinical models for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In addition, 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c13-7-8-2-1-5-12(8)17(15,16)10-6-11-4-3-9(10)14/h3-4,6,8,13H,1-2,5,7H2,(H,11,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGREWREIFOXOL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CNC=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CNC=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one

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